molecular formula C13H16O4 B8169083 Methyl 5-formyl-2-isobutoxybenzoate

Methyl 5-formyl-2-isobutoxybenzoate

Cat. No.: B8169083
M. Wt: 236.26 g/mol
InChI Key: XSTZIKVATPJWOR-UHFFFAOYSA-N
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Description

Methyl 5-formyl-2-isobutoxybenzoate is an organic compound with a complex structure that includes a formyl group, an isobutoxy group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-formyl-2-isobutoxybenzoate can be synthesized through several methods. One common approach involves the Duff reaction, which is a formylation reaction using hexamethylenetetramine and methanesulfonic acid . This reaction typically occurs under reflux conditions in a suitable solvent such as methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Duff reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-2-isobutoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The isobutoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Methyl 5-carboxy-2-isobutoxybenzoate.

    Reduction: Methyl 5-hydroxymethyl-2-isobutoxybenzoate.

    Substitution: Methyl 5-formyl-2-alkoxybenzoate (where the alkoxy group varies depending on the substituent).

Scientific Research Applications

Methyl 5-formyl-2-isobutoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-formyl-2-isobutoxybenzoate depends on its specific application. In chemical reactions, the formyl group can act as an electrophile, participating in nucleophilic addition reactions. The isobutoxy group can influence the compound’s solubility and reactivity. The benzoate ester moiety can undergo hydrolysis under acidic or basic conditions, releasing the corresponding acid and alcohol.

Comparison with Similar Compounds

Methyl 5-formyl-2-isobutoxybenzoate can be compared with similar compounds such as:

    Methyl 5-formyl-2-methoxybenzoate: Similar structure but with a methoxy group instead of an isobutoxy group.

    Methyl 5-formyl-2-ethoxybenzoate: Contains an ethoxy group instead of an isobutoxy group.

    Methyl 5-formyl-2-propoxybenzoate: Features a propoxy group instead of an isobutoxy group.

These compounds share similar reactivity patterns but differ in their physical properties and specific applications due to the varying alkoxy groups.

Properties

IUPAC Name

methyl 5-formyl-2-(2-methylpropoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-9(2)8-17-12-5-4-10(7-14)6-11(12)13(15)16-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTZIKVATPJWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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